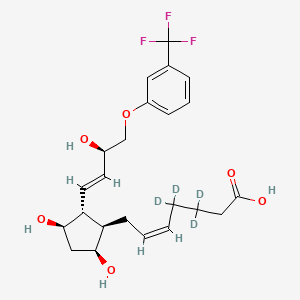

Fluprostenol-d4

Description

Theoretical Underpinnings of Stable Isotope Dilution Assay (SIDA) Methodology

Stable Isotope Dilution Assay (SIDA) is a quantitative analysis technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample. ontosight.ai This internal standard is chemically identical to the analyte of interest. nih.gov The fundamental principle of SIDA is that the stable isotope-labeled internal standard behaves in the same way as the native analyte during sample preparation, extraction, and analysis. tum.de

By adding a known quantity of the labeled standard at the beginning of the sample preparation process, any losses of the analyte that occur during these steps will be mirrored by proportional losses of the internal standard. tum.de The final measurement is the ratio of the signal from the native analyte to the signal from the labeled internal standard, typically determined by mass spectrometry. ontosight.ai This ratio is then used to calculate the exact concentration of the analyte in the original sample by comparing it to a calibration curve. ontosight.ai This method corrects for variations in sample handling and matrix effects, which are common interferences in complex samples. tum.decrimsonpublishers.com

Advantages of Stable Isotope-Labeled Internal Standards (SIL-IS) in Quantitative Analysis

The use of stable isotope-labeled internal standards (SIL-IS), such as Fluprostenol-d4, offers significant advantages in quantitative analysis, particularly when coupled with mass spectrometry. crimsonpublishers.com

Key advantages include:

Enhanced Accuracy and Precision : SIL-IS co-elute with the analyte in chromatographic separations and exhibit the same ionization efficiency in the mass spectrometer's source. sigmaaldrich.com This minimizes variations resulting from sample preparation, extraction, and instrumental analysis, leading to highly accurate and precise quantification. crimsonpublishers.comsigmaaldrich.com

Correction for Matrix Effects : Complex biological samples often contain substances that can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. musechem.com Because the SIL-IS is affected by the matrix in the same way as the analyte, its inclusion allows for the correction of these effects, ensuring reliable results. musechem.comcrimsonpublishers.com

Improved Sensitivity : SIL-IS can help improve the signal-to-noise ratio in mass spectrometry, allowing for the detection and quantification of very low concentrations of the target analyte. musechem.com They can also act as a carrier, preventing the loss of trace amounts of the analyte during sample processing. nih.gov

High Specificity : The use of SIL-IS provides a high degree of specificity. The mass difference between the analyte and the standard allows them to be clearly distinguished by the mass spectrometer, reducing the likelihood of interference from other compounds in the sample. nih.gov

Historical Context and Evolution of Deuterated Prostaglandin (B15479496) Analogs in Research

Prostaglandins (B1171923) are a class of lipid compounds involved in various physiological processes. acs.org The development of synthetic prostaglandin analogs began with the goal of creating more stable and selective compounds for therapeutic and research purposes. wikipedia.orgacs.org The first prostaglandin analogues were developed in the late 1970s. wikipedia.org

The use of deuteration, or the replacement of hydrogen with deuterium (B1214612), emerged as a strategy to modify the metabolic profiles of drugs. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. nih.gov This "deuterium switch" has been applied to various drug classes to improve their pharmacokinetic properties. nih.gov

In the context of prostaglandin research, deuterated analogs like this compound were developed primarily for use as internal standards in bioanalytical methods. caymanchem.comfda.gov.tw The ability to accurately quantify endogenous and synthetic prostaglandins in biological matrices is crucial for understanding their roles in health and disease, as well as for pharmacokinetic studies of prostaglandin-based drugs. researchgate.net The evolution of high-sensitivity analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has driven the demand for high-quality deuterated standards to ensure the reliability of these sophisticated analyses. foodriskmanagement.comnih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₅D₄F₃O₆ | caymanchem.comscbt.com |

| Molecular Weight | 462.5 g/mol | caymanchem.com |

| Formal Name | 9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dienoic acid-d4 | caymanchem.com |

| Synonyms | 16-m-trifluoromethylphenoxy tetranor Prostaglandin F2α-d4 | caymanchem.com |

| Purity | ≥99% deuterated forms (d₁-d₄) | caymanchem.com |

| Formulation | A solution in methyl acetate (B1210297) | caymanchem.com |

| Storage Temperature | -20°C | labchem.com.my |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1/i2D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWYXNVCBLWNZ-YKZAICOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601100578 | |

| Record name | 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282550-19-0 | |

| Record name | 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282550-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fluprostenol D4: Design, Synthesis, and Rationale As a Deuterated Internal Standard

Structural Features and Isotopic Labeling Strategy of Fluprostenol-d4

This compound is a synthetic prostaglandin (B15479496) analog structurally derived from Prostaglandin F2α (PGF2α). caymanchem.commedchemexpress.com Its chemical structure is characterized by a cyclopentane (B165970) ring with two hydroxyl groups, and two distinct side chains: an alpha-chain (α-chain) and an omega-chain (ω-chain). The key modification differentiating it from PGF2α is the presence of a 16-m-trifluoromethylphenoxy group on the ω-chain, which contributes to its metabolic stability. caymanchem.comcaymanchem.com

The defining feature of this compound is the incorporation of four deuterium (B1214612) atoms. caymanchem.com This isotopic labeling is a deliberate design strategy to create a molecule that is chemically identical to the parent compound, Fluprostenol (B1673476), but with a higher molecular weight. This mass difference is the cornerstone of its utility as an internal standard for quantitative analysis using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). labchem.com.mynbs-bio.comnih.gov The goal of the labeling strategy is to introduce the deuterium atoms at positions that are chemically stable and not involved in metabolic processes, ensuring the label is not lost during sample preparation or analysis.

Deuterium Incorporation Sites and Their Significance for Analytical Robustness

In this compound, the four deuterium atoms are specifically incorporated at the 3, 3', 4, and 4' positions of the α-heptenoic acid side chain. caymanchem.comchemspider.com The selection of these sites is critical for ensuring the analytical robustness of the internal standard.

Significance of Deuterium Placement:

Chemical Stability: The deuterium atoms are attached to carbon atoms (C-D bonds) that are not prone to exchange with protons from solvents or other sources under typical analytical conditions. This prevents loss of the isotopic label and maintains the crucial mass difference between the standard and the analyte.

Metabolic Stability: These positions are remote from the primary sites of metabolic activity on the Fluprostenol molecule. Key metabolic transformations of prostaglandins (B1171923) often occur at the C-15 hydroxyl group (oxidation to a ketone) and through beta-oxidation of the carboxylic acid chain. caymanchem.com Placing the deuterium labels away from these active sites ensures that the deuterated standard and the unlabeled analyte have virtually identical metabolic fates, a prerequisite for an accurate internal standard.

Chromatographic Co-elution: Because the isotopic substitution has a negligible effect on the physicochemical properties of the molecule, this compound co-elutes with the unlabeled Fluprostenol during chromatographic separation. nih.gov This co-elution is essential for the stable-isotope-dilution assay, as it ensures that both compounds experience the same conditions (e.g., extraction efficiency, ionization suppression) throughout the analytical process, leading to highly accurate and precise quantification. nih.govresearchgate.net

Table 1: Structural and Isotopic Details of this compound

| Feature | Description | Reference |

|---|---|---|

| Formal Name | 16-m-trifluoromethylphenoxy tetranor Prostaglandin F2α-d4 | caymanchem.com |

| Molecular Formula | C₂₃H₂₅D₄F₃O₆ | caymanchem.comchemspider.com |

| Molecular Weight | ~462.5 g/mol | caymanchem.comschd-shimadzu.com |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | caymanchem.com |

| Deuterium Sites | Positions 3, 3', 4, and 4' of the α-chain | caymanchem.com |

| Primary Use | Internal standard for quantification of Fluprostenol | caymanchem.comlabchem.com.myszabo-scandic.com |

Academic Synthetic Routes and Strategies for Deuterated Fluprostenol

The synthesis of complex molecules like Fluprostenol, and by extension its deuterated analog, has evolved significantly. Modern approaches often employ a combination of traditional chemical methods and enzymatic reactions to achieve high efficiency and stereoselectivity.

Chemoenzymatic and Biocatalytic Retrosynthesis Approaches to Prostaglandin Analogs

A unified and highly effective strategy for producing various prostaglandins, including Fluprostenol, leverages chemoenzymatic synthesis guided by biocatalytic retrosynthesis. nih.govrsc.orgresearchgate.net Retrosynthesis involves deconstructing the target molecule into simpler precursors, and in a biocatalytic approach, key steps are designed to be carried out by enzymes. nih.govsemanticscholar.org

This advanced methodology offers several advantages over purely chemical syntheses, most notably unparalleled stereoselectivity under mild reaction conditions. nih.govpeeref.com Key enzymatic transformations in the synthesis of the prostaglandin core structure include:

Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation: This step is used to create a key lactone intermediate from a bicyclic ketone with excellent enantiomeric excess (99% ee). nih.govrsc.org

Ketoreductase (KRED)-catalyzed diastereoselective reduction: KREDs are employed to reduce enone intermediates, establishing the correct stereochemistry of the hydroxyl groups on the side chains with high diastereoselectivity. nih.govrsc.orgsemanticscholar.org

This unified chemoenzymatic synthesis can produce Fluprostenol from a readily available starting material in approximately 11 to 12 steps. nih.govrsc.org The synthesis of the deuterated analog, this compound, would follow a similar pathway, incorporating a deuterated building block for the α-side chain at the appropriate stage.

Purification and Isolation Methodologies for Synthesized this compound

Following synthesis, rigorous purification is required to isolate this compound at the high purity needed for its use as an analytical standard. A combination of techniques is employed for both sample cleanup in bioanalysis and for purification post-synthesis.

Solid-Phase Extraction (SPE): For extracting Fluprostenol from complex matrices like rat plasma, semi-automated 96-well plate SPE is a common method. nih.gov This involves using a packed sorbent, such as octadecylsilane (B103800) (C18), to retain the analyte while impurities are washed away. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for both purification and analysis. nih.govresearchgate.net Short columns can be used to achieve rapid elution times, which is particularly advantageous when coupled with mass spectrometry. nih.gov

Precipitation and Crystallization: Patented processes describe the purification of synthetic intermediates of F-series prostaglandins through precipitation. google.com By dissolving the crude product in an organic solvent and adding water, a solid form enriched in the desired epimer can be precipitated and isolated by filtration. google.com

Derivatization: For analysis by GC-MS, the purified sample residue is often derivatized to improve its volatility and chromatographic behavior. A common two-step derivatization involves reaction with pentafluorobenzylbromide followed by N-methyl-N-trimethylsilyltrifluoroacetamide. nih.gov

Metabolic Stability Considerations of Fluprostenol Analogs in Analytical Contexts

Fluprostenol is designed as a metabolically stable analog of the naturally occurring PGF2α. caymanchem.comcaymanchem.comavantorsciences.com This enhanced stability, conferred in part by the trifluoromethylphenoxy group, is a crucial attribute for its biological activity and also a key consideration in its analytical measurement.

In an analytical context, the internal standard (this compound) and the analyte (Fluprostenol) must exhibit identical metabolic profiles. The strategic placement of deuterium atoms on the stable α-chain ensures that the isotopic label does not alter the molecule's interaction with metabolic enzymes. caymanchem.comchemspider.com Studies on related prostaglandins and Fluprostenol itself indicate that a primary metabolic pathway is the oxidation of the C-15 hydroxyl group to form 15-keto Fluprostenol. caymanchem.com Since the deuterium labels in this compound are not near this site, both the labeled and unlabeled compounds are metabolized at the same rate, preserving the integrity of the quantitative analysis.

While Fluprostenol is considered stable, it is metabolized and excreted over time. Studies in horses have shown that after administration, a significant portion of the dose is excreted in the urine, with about 30% of that being the unchanged parent compound. researchgate.net This underscores the importance of an internal standard that perfectly mimics the analyte's behavior not just in the analytical instrument, but also during any metabolic processes that may occur before sample collection.

Physicochemical Characterization and Reference Standard Qualities of Fluprostenol D4

Assessment of Isotopic Purity and Enrichment

The utility of Fluprostenol-d4 as an internal standard is fundamentally dependent on its isotopic purity and the degree of deuterium (B1214612) enrichment. isotope.comlgcstandards.com High isotopic purity ensures that the mass signal of the deuterated standard is distinct from that of the non-labeled analyte, which is crucial for accurate quantification. almacgroup.comresearchgate.net

This compound contains four deuterium atoms, typically at the 3, 3', 4, and 4' positions of the heptenoic acid side chain. caymanchem.com The isotopic enrichment refers to the percentage of molecules that contain the deuterium labels. isotope.com For instance, a stated purity of ≥99% for deuterated forms (d1-d4) indicates a very low presence of the unlabeled (d0) form. caymanchem.combiomarker.hu

Methodologies for Isotopic Purity Determination (e.g., Mass Spectrometry)

Mass spectrometry (MS) is the primary technique for determining the isotopic purity and enrichment of deuterated compounds like this compound. rsc.organnualreviews.org High-resolution mass spectrometry (HR-MS) is particularly powerful as it can resolve the isotopic clusters of the labeled compound, allowing for accurate quantification of the different isotopologues (molecules that differ only in their isotopic composition). almacgroup.comresearchgate.net

The process generally involves:

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is first passed through a liquid chromatograph to separate this compound from any impurities. almacgroup.comresearchgate.net The eluent is then introduced into the mass spectrometer.

Ionization: Electrospray ionization (ESI) is a common technique used for prostaglandin (B15479496) analogs. fda.gov.tw

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). By examining the mass spectrum, analysts can determine the relative abundance of the deuterated molecule (e.g., [M+4]) compared to any unlabeled (M) or partially labeled molecules. almacgroup.comresearchgate.net

Data Analysis: The isotopic enrichment is calculated from the integrated signals of the different isotopic peaks after correcting for the natural abundance of isotopes (like ¹³C). researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²H (Deuterium) NMR, can also be employed to confirm the positions of the deuterium labels and provide insights into the isotopic purity. rsc.orgnih.govsigmaaldrich.com

Chemical Purity and Identity Verification for Research Applications

Beyond isotopic purity, the chemical purity and identity of this compound are critical for its use in research. This ensures that any observed effects or measurements are attributable to the compound itself and not to contaminants. High-performance liquid chromatography (HPLC) is a standard method for assessing chemical purity, often with a purity specification of ≥95% or higher.

Verification of the chemical identity of this compound involves multiple analytical techniques:

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which should be consistent with the deuterated structure. labchem.com.mychemspider.com

Comparison to a Characterized Standard: The analytical data for this compound is compared to that of a well-characterized, non-labeled Fluprostenol (B1673476) reference standard. medchemexpress.com

The combination of these methods provides a high degree of confidence in the identity and purity of the material, which is essential for its application in regulated studies or when developing validated analytical methods. adventchembio.comwikipedia.org

Role of this compound as an Analytical Reference Standard for Traceability and Quality Control

This compound serves as an ideal internal standard for the quantification of Fluprostenol in various biological and environmental matrices using isotope dilution mass spectrometry (ID-MS). caymanchem.comlabchem.com.mynih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis, especially at trace levels. lgcstandards.comannualreviews.orgadventchembio.com

The key advantages of using this compound as an internal standard include:

Correction for Sample Loss: Since this compound is chemically almost identical to the analyte, it behaves similarly during sample extraction, cleanup, and analysis. adventchembio.comscioninstruments.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.

Compensation for Matrix Effects: In complex samples, other components can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate results. As the internal standard co-elutes with the analyte and has the same chemical properties, it experiences the same matrix effects, enabling reliable quantification. lgcstandards.comeurl-pesticides.eu

Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, the use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method. scioninstruments.com

This role in ensuring the reliability of analytical data makes this compound a critical component of quality control (QC) procedures in laboratories. wikipedia.orglibretexts.orgepa.gov It helps establish traceability of measurements and ensures that analytical methods are robust and reproducible, which is a requirement for regulatory compliance in areas like pharmaceutical analysis and food safety testing. adventchembio.comudspub.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₅D₄F₃O₆ | caymanchem.comchemspider.comaxios-research.comscbt.com |

| Molecular Weight | ~462.5 g/mol | caymanchem.comaxios-research.comscbt.com |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | caymanchem.com |

| Chemical Purity | ≥95% (as related to the non-labeled compound) | |

| Appearance | Typically supplied as a solution in a solvent like methyl acetate (B1210297) or ethanol | caymanchem.comcaymanchem.com |

| Storage Temperature | -20°C | caymanchem.comlabchem.com.my |

Advanced Analytical Methodologies Employing Fluprostenol D4

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and specific quantification of prostaglandins (B1171923). nih.gov In this context, Fluprostenol-d4 is widely used as an internal standard. alsachim.com The method's power lies in its ability to combine the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. forensicrti.org By using a stable isotope-labeled internal standard like this compound, analysts can achieve accurate quantification even at very low concentrations, such as picograms per milliliter (pg/mL), in matrices like rat plasma. researchgate.net The internal standard is added to samples before preparation to account for variability during extraction and analysis. scioninstruments.com

The optimization of chromatographic conditions is critical for separating the analyte of interest from matrix interferences, ensuring reliable quantification. Since this compound is chemically almost identical to fluprostenol (B1673476), the chromatographic conditions developed for the unlabeled analyte are directly applicable. uib.no Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. researchgate.net

Key to the separation is the choice of the stationary phase (column) and mobile phase. drawellanalytical.com Short, reversed-phase columns, such as a C18 (ODS) column, can be used to achieve rapid elution times, sometimes as fast as 40 seconds, which is beneficial for high-throughput analysis. researchgate.net The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing an acidifier like formic acid, is fine-tuned to achieve optimal retention and peak shape. nih.govnih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to effectively separate compounds with different polarities. drawellanalytical.com

Table 1: Example of Chromatographic Conditions for Prostaglandin (B15479496) Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Waters Symmetry ODS (2.1x10 mm) | researchgate.net |

| Mobile Phase | Isocratic elution with acetonitrile in 0.1% aqueous formic acid | nih.govresearchgate.net |

| Flow Rate | 50 µl/min | nih.gov |

| Column Temperature | 45°C | nih.gov |

| Injection Volume | 10 µl | nih.gov |

This table presents a compilation of typical parameters used in the chromatographic separation of prostaglandins and related compounds. Conditions must be optimized for each specific application.

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high specificity required for quantitative analysis in complex mixtures. proteomics.com.au For prostaglandins like fluprostenol, which contain a carboxylic acid group, Electrospray Ionization (ESI) in the negative ion mode is typically the most effective method. nih.gov

In an MRM experiment, the first quadrupole of the mass spectrometer is set to select the mass-to-charge ratio (m/z) of the deprotonated molecule (the precursor ion). forensicrti.org For fluprostenol (C₂₃H₂₉F₃O₆, molecular weight 458.5), this would be [M-H]⁻ at m/z 457.5. caymanchem.com For this compound (C₂₃H₂₅D₄F₃O₆, molecular weight 462.5), the precursor ion would be [M-H]⁻ at m/z 461.5. caymanchem.com These precursor ions are then fragmented in the second quadrupole (the collision cell), and specific fragment ions (product ions) are monitored by the third quadrupole. forensicrti.org This two-stage mass filtering significantly reduces background noise and enhances selectivity. proteomics.com.au The selection of optimal precursor-to-product ion transitions is a critical step in method development. forensicrti.org

Table 2: Hypothetical MRM Transitions for Fluprostenol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |

|---|---|---|---|---|

| Fluprostenol | 457.5 | Specific fragment | ESI- | nih.govcaymanchem.com |

| This compound | 461.5 | Specific fragment + 4 amu | ESI- | caymanchem.comnih.gov |

Note: Specific product ions for fluprostenol and its d4-labeled standard are determined during method development by infusing the pure compounds into the mass spectrometer. The table illustrates the expected mass shift for the deuterated standard based on its molecular weight.

Optimization of Chromatographic Separation for this compound and Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is often preferred, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing fluprostenol, with this compound serving as the internal standard. caymanchem.comnih.gov GC-MS is a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org However, because prostaglandins are non-volatile, a chemical derivatization step is required before GC analysis to make them amenable to vaporization. nih.gov

A common derivatization process involves a two-step reaction. First, the carboxyl group is esterified, for example, with pentafluorobenzyl bromide (PFB-Br). Second, the hydroxyl groups are silylated using an agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.gov This process increases the volatility and thermal stability of the analyte. The analysis is often performed using negative chemical ionization (NCI), which can provide excellent sensitivity for electrophilic derivatives like the PFB ester. nih.gov

Integration of this compound in High-Throughput Quantitative Mass Spectrometry (e.g., MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a high-throughput technique capable of analyzing hundreds of samples without prior chromatographic separation. nih.gov This makes it ideal for applications like drug discovery and enzyme screening. researchgate.net The integration of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate quantification in these separation-free methods. nih.gov

In a typical MALDI workflow, the analyte and internal standard are mixed with a chemical matrix and spotted onto a target plate. researchgate.net Derivatization to add a charged "tag" to the analyte can dramatically increase the signal-to-noise ratio and improve linearity. nih.gov The instrument can then rapidly acquire data from hundreds of spots. By comparing the signal intensity of the analyte (fluprostenol) to that of the known concentration of the internal standard (this compound), a quantitative measurement can be made, enabling rapid screening of large compound libraries or biological samples. nih.gov

Sample Preparation Techniques Utilizing this compound as an Internal Standard

Effective sample preparation is essential to remove interferences from complex biological matrices like plasma or tissue and to concentrate the analyte before instrumental analysis. thermofisher.com The use of an internal standard like this compound is a cornerstone of robust quantitative methods. scioninstruments.com The internal standard should be added to the sample at the very beginning of the preparation process to correct for any loss of analyte during the subsequent steps. scioninstruments.com

The goal of sample preparation is to produce a liquid sample of low viscosity with minimal particulate contaminants that is compatible with the analytical technique. windows.net For biological fluids like plasma or urine, this often involves protein precipitation followed by an extraction step. lcms.cz

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. phenomenex.com It is more targeted than liquid-liquid extraction and uses significantly smaller volumes of solvent. thermofisher.com For prostaglandins, which are acidic compounds, a reversed-phase or mixed-mode ion-exchange SPE sorbent is often employed. phenomenex.com

A typical SPE protocol involves several steps:

Conditioning: The SPE sorbent is wetted with a solvent like methanol (B129727). lcms.cz

Equilibration: The sorbent is rinsed with a solution similar to the sample matrix, often water or a buffer, to prepare it for sample loading. lcms.cz

Loading: The sample, pre-treated and containing the internal standard (this compound), is passed through the sorbent. The analyte and internal standard are retained on the sorbent material. thermofisher.com

Washing: The sorbent is washed with a specific solvent to remove interfering compounds while the analytes remain bound. thermofisher.com

Elution: A strong solvent is used to disrupt the interaction between the analytes and the sorbent, releasing them for collection. thermofisher.com The collected eluate, now cleaner and more concentrated, is typically evaporated and reconstituted in a solvent suitable for injection into the LC-MS or GC-MS system. thermofisher.com

Some modern SPE protocols using advanced polymeric sorbents can simplify this process to three steps (load, wash, elute), saving time and solvent. lcms.cz

Table 3: General Solid-Phase Extraction (SPE) Protocol

| Step | Procedure | Purpose | Source |

|---|---|---|---|

| Sorbent Selection | Reversed-phase (e.g., C18) or polymeric (e.g., Oasis HLB) | Retain non-polar to moderately polar compounds from an aqueous matrix. | nih.govlcms.cz |

| Conditioning | Pass methanol through the sorbent. | To activate the sorbent functional groups. | windows.netlcms.cz |

| Equilibration | Pass water or buffer through the sorbent. | To prepare the sorbent for the aqueous sample. | windows.netlcms.cz |

| Sample Loading | Apply the pre-treated sample (containing this compound). | To adsorb the analyte and internal standard onto the sorbent. | thermofisher.com |

| Wash | Rinse with a weak solvent (e.g., water/methanol mix). | To remove hydrophilic interferences. | thermofisher.com |

| Elution | Elute with a strong organic solvent (e.g., methanol or acetonitrile). | To recover the purified analyte and internal standard. | thermofisher.com |

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Fluprostenol |

| Prostaglandin F2α |

| Acetonitrile |

| Formic acid |

| Pentafluorobenzyl bromide |

| N-methyl-N-trimethylsilyltrifluoroacetamide |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique in analytical chemistry, designed to isolate, concentrate, and purify analytes from a complex matrix. phenomenex.com The method operates on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org When a sample is mixed with an extraction solvent, solutes partition between the two phases based on their relative solubility. phenomenex.com This process is crucial for preparing biological samples like plasma, serum, or urine for analysis, as it effectively separates target analytes from interfering substances such as salts, proteins, and phospholipids. phenomenex.comlibretexts.org

In the context of quantitative analysis by methods like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is critical to ensure accuracy and precision. scbt.comnih.gov this compound, a deuterated analog of fluprostenol, serves this purpose exceptionally well. caymanchem.com It is chemically identical to the target analyte (fluprostenol) but has a higher molecular weight due to the presence of four deuterium (B1214612) atoms. caymanchem.com When added to a sample at a known concentration before the LLE process, this compound mimics the analyte's behavior, experiencing similar losses during extraction, evaporation, and reconstitution steps. nih.govresearchgate.net Because the mass spectrometer can distinguish between the deuterated standard and the non-deuterated analyte, any variations during sample preparation can be corrected, leading to highly reliable quantification. nih.govuab.edu

The selection of the organic solvent is a critical parameter in developing an LLE method. The choice depends on the polarity of the analyte and the sample matrix. For prostaglandins and their analogs, which are carboxylic acids, pH adjustment of the aqueous phase is often necessary to ensure they are in a neutral, non-ionized state, thereby increasing their solubility in the organic solvent.

Table 1: Comparison of LLE Solvent Systems for Prostaglandin Analysis

| Solvent System | Target Analyte(s) | Sample Matrix | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ethyl Acetate (B1210297) | Prostaglandin E2 and D2 | Microdialysis Samples | Ethyl acetate was used for extraction after acidification of the sample. The method, using a deuterated internal standard, achieved a lower limit of quantification of 25 pg/ml. | nih.gov |

| Pentane (B18724) | Trihalomethanes | Drinking Water | A simple LLE with pentane was effective for extracting these non-polar compounds from an aqueous matrix for GC analysis. | libretexts.org |

| Chloroform/Methanol | Prostaglandin F2α Ethanolamide | Tissue Homogenates | Tissues were extracted with acetone (B3395972), followed by open-bed chromatography on silica (B1680970) gel with a chloroform/methanol solvent system. A deuterated internal standard was used for quantification. | nih.gov |

| Methyl Tertiary-Butyl Ether (MTBE) | Various Metabolites | Plasma | Following protein precipitation with methanol, the remaining pellet was extracted with MTBE to recover lipids and other hydrophobic molecules. | nih.gov |

Protein Precipitation and Filtration Strategies

Protein precipitation is a common, rapid, and straightforward technique for sample cleanup, particularly for biological fluids like plasma and serum, which have high protein content. researchgate.net The presence of large amounts of protein can interfere with chromatographic analysis by clogging columns and suppressing the ionization of target analytes in the mass spectrometer. sigmaaldrich.com The principle involves adding a precipitating agent to the sample, which reduces the solubility of the proteins, causing them to aggregate and fall out of solution. These precipitated proteins can then be separated from the supernatant containing the analytes of interest by centrifugation or filtration.

This compound is incorporated into this workflow as an internal standard, typically added to the plasma or serum sample before the precipitating agent. researchgate.net This ensures that the internal standard is subjected to the same matrix effects and potential co-precipitation losses as the target analyte. researchgate.net The subsequent analysis by LC-MS/MS allows for the ratio of the analyte to the internal standard to be measured, correcting for any variability during the sample preparation process and ensuring accurate quantification. science.gov

Commonly used protein precipitating agents include organic solvents like acetonitrile and methanol, or acids such as trichloroacetic acid (TCA). mdpi.comejbiotechnology.info Organic solvents work by disrupting the hydration shell around the protein molecules, leading to aggregation. The choice of solvent can influence the efficiency of protein removal and the recovery of the analyte. nih.gov Following precipitation, filtration is often employed as a high-throughput method for removing the solid protein mass. 96-well filter plates, which contain a filter membrane, are frequently used to process many samples simultaneously. The sample and precipitant are mixed in the wells, and a vacuum is applied to draw the analyte-containing filtrate through the membrane, leaving the precipitated proteins behind.

Table 2: Efficacy of Different Protein Precipitation Agents

| Precipitating Agent | Sample Matrix | Protein Removal Efficiency | Analyte Recovery | Key Considerations | Reference(s) |

|---|---|---|---|---|---|

| Acetonitrile | Human Plasma | High | Good, but can be analyte-dependent. | Widely used; effectively removes proteins and phospholipids. May require an evaporation and reconstitution step. | researchgate.netmdpi.com |

| Methanol | Human Serum | 98% | Good; identified 2,056 metabolite features in one study. | Often provides a cleaner supernatant than acetonitrile but may be less efficient at precipitating some proteins. | nih.gov |

| Ethanol | Human Serum | 96% | Identified 1,919 metabolite features in one study. | Similar to methanol; efficiency can be improved by mixing with other solvents. | nih.gov |

| Trichloroacetic Acid (TCA) / Acetone | Cell Homogenates | High | Effective, but the harsh acidic conditions can potentially degrade some analytes. | More effective than TCA or acetone alone. Requires washing steps to remove residual acid. | sigmaaldrich.comejbiotechnology.info |

Method Validation Principles and Performance Metrics in Fluprostenol D4 Based Assays

Assessment of Accuracy, Precision, and Linearity in Quantitative Determinations

The cornerstone of any quantitative analytical method is the demonstration of its accuracy, precision, and linearity over a specified range of analyte concentrations. europa.eu

Accuracy reflects the closeness of the measured value to the true value. qbdgroup.com In the context of assays using Fluprostenol-d4, accuracy is typically assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the calibration range. austinpublishinggroup.com The determined concentrations are compared to the nominal (true) concentrations, and the agreement is expressed as a percentage. For bioanalytical methods, the mean accuracy is often required to be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where ±20% is generally acceptable. austinpublishinggroup.com

Precision measures the degree of scatter or agreement between a series of measurements of the same homogeneous sample. qbdgroup.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). europa.eu Repeatability assesses precision over a short time frame under the same operating conditions, while intermediate precision evaluates variations within a laboratory, such as on different days, with different analysts, or on different equipment. qbdgroup.com The acceptance criterion for precision is typically an RSD of ≤15%, and ≤20% at the LLOQ. austinpublishinggroup.com

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte. qbdgroup.com This is established by analyzing a series of calibration standards over a defined concentration range. A calibration curve is generated by plotting the response ratio (analyte peak area / this compound peak area) against the analyte concentration. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. qbdgroup.com The specified range for the assay is derived from the linearity studies and must exhibit an acceptable degree of accuracy and precision. europa.eu

The following table summarizes typical acceptance criteria for these parameters in bioanalytical method validation:

| Validation Parameter | Concentration Level | Acceptance Criteria |

| Accuracy | LLOQ | Mean value within 80-120% of nominal |

| Low, Mid, High QC | Mean value within 85-115% of nominal | |

| Precision | LLOQ | RSD (or CV) ≤ 20% |

| Low, Mid, High QC | RSD (or CV) ≤ 15% | |

| Linearity | Calibration Curve | Correlation coefficient (r) ≥ 0.99 |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

Distinguishing between the smallest amount of an analyte that can be reliably detected and the smallest amount that can be accurately quantified is crucial for defining the capabilities of an analytical method. qbdgroup.comd-nb.info

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. qbdgroup.com It represents the point at which the signal is distinguishable from the background noise.

The Limit of Quantification (LOQ) , often referred to as the Lower Limit of Quantification (LLOQ) in bioanalysis, is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. qbdgroup.comaustinpublishinggroup.com For the LLOQ, the analyte response should be at least five times the response of a blank sample. austinpublishinggroup.com The precision at the LLOQ should not exceed 20% (RSD), and the accuracy should be within 80-120% of the nominal concentration. austinpublishinggroup.com In a method for prostaglandin (B15479496) analogs, the LOQ for various compounds ranged from 0.01 to 0.05 µg/g. fda.gov.tw

Several methods can be used to estimate LOD and LOQ, including those based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. d-nb.info The use of this compound as an internal standard helps to ensure that the determination of these limits is robust and accounts for variability in sample processing and instrument response.

Mitigation Strategies for Matrix Effects and Ion Suppression/Enhancement using this compound

Biological matrices are complex mixtures containing numerous endogenous components, such as phospholipids, that can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. thermofisher.comnih.gov This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and reproducibility of the assay. nih.govnebiolab.com

The primary strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) like this compound. nebiolab.com The underlying principle is that the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. nebiolab.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized.

Additional strategies to reduce matrix effects include:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and specialized methods like HybridSPE are employed to remove interfering matrix components, particularly phospholipids, before LC-MS/MS analysis. nih.govresearchgate.net

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte and this compound from co-eluting matrix components is a critical step. nebiolab.com

Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. researchgate.net

The effectiveness of these strategies is evaluated during method validation by comparing the response of the analyte in the presence of the matrix with its response in a neat solution. The use of this compound is integral to this assessment, providing a stable reference to accurately quantify any residual matrix effects.

Addressing Analyte-to-Stable Isotope Labeled Internal Standard Cross-Signal Contributions

Cross-signal contribution, or crosstalk, occurs when the analyte signal interferes with the internal standard signal, or vice-versa. nih.gov This is a common issue in LC-MS/MS analysis, often arising from isotopic impurities in the analyte or internal standard reference materials. researchgate.net

Analyte Contribution to Internal Standard: When the unlabeled analyte contributes to the signal of this compound, it can lead to an overestimation of the internal standard's response, particularly at high analyte concentrations. This can compress the calibration curve and negatively impact linearity and accuracy. nih.govresearchgate.net The concentration of the internal standard is a key factor; using a sufficiently high concentration of this compound can minimize the relative impact of this contribution. nih.gov

Internal Standard Contribution to Analyte: If the this compound standard contains a small amount of the unlabeled fluprostenol (B1673476), it will contribute to the analyte signal. This typically results in a positive y-intercept on the calibration curve but does not theoretically affect the accuracy of the quantification. nih.govresearchgate.net

According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the response at the LLOQ, and the contribution of the analyte to the internal standard should be ≤ 5% of the internal standard's response. wuxiapptec.com Careful characterization of the isotopic purity of both the analyte and the this compound standard is essential to manage and correct for these potential interferences. cerilliant.com

Evaluation of this compound Stability in Analytical Matrices and Solutions

Ensuring the stability of both the analyte and the internal standard under various conditions is a critical component of method validation. austinpublishinggroup.com The stability of this compound must be demonstrated in the stock solutions used for preparing standards and in the biological matrix under the conditions expected during sample handling, storage, and analysis.

Stability studies typically include:

Stock Solution Stability: Evaluating the stability of this compound in its solvent at room temperature and under refrigerated conditions.

Freeze-Thaw Stability: Assessing the stability after multiple cycles of freezing and thawing of matrix samples containing this compound.

Short-Term (Bench-Top) Stability: Determining stability in the biological matrix at room temperature for a period that reflects the sample handling time.

Long-Term Stability: Evaluating stability in the matrix under frozen storage conditions for a duration that covers the expected sample storage time.

Post-Preparative Stability: Assessing the stability of the processed samples in the autosampler before injection. austinpublishinggroup.com

For each stability assessment, the response of this compound in the test samples is compared to that of freshly prepared samples. The mean concentration at each level should be within ±15% of the nominal concentration. austinpublishinggroup.com Suppliers of this compound often provide stability data, for instance, indicating stability for ≥ 2 years under specified storage conditions. caymanchem.com

Specificity and Selectivity Considerations in Complex Biological Samples

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euSelectivity is the ability to differentiate and quantify the analyte from other compounds in the sample. austinpublishinggroup.com

In assays using this compound, specificity and selectivity are primarily achieved through the combination of chromatographic separation and the high selectivity of tandem mass spectrometry (MS/MS). The use of Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a specific product ion, provides a high degree of certainty that the detected signal corresponds to the analyte of interest. fda.gov.tw

To demonstrate selectivity, blank matrix samples from multiple sources are analyzed to ensure that no endogenous components interfere with the detection of the analyte or this compound at their respective retention times. austinpublishinggroup.com The response of any interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ response, and less than 5% for the internal standard. austinpublishinggroup.com This ensures that the method can accurately quantify fluprostenol without interference from other substances in the complex biological sample.

Research Applications of Fluprostenol D4 in Quantitative Analysis

Application in Quantitative Biomarker Analysis Methodologies

The precise measurement of biomarkers is fundamental to understanding various physiological and pathological states. Prostaglandins (B1171923) and their analogs are significant biomarkers, particularly for conditions involving inflammation and oxidative stress. nih.gov However, their analysis in complex biological matrices like plasma or tissue homogenates is challenging due to their low endogenous concentrations and the presence of interfering substances.

Methodologies based on mass spectrometry, such as LC-MS/MS, offer the high sensitivity and selectivity required for this type of analysis. researchgate.net In these methods, deuterated analogs of the target analytes are added to the biological sample at a known concentration before sample processing. nih.gov Fluprostenol-d4 is specifically intended for use as an internal standard for the quantification of its non-labeled counterpart, Fluprostenol (B1673476). caymanchem.com The use of a SIL-IS like this compound compensates for analyte loss during sample extraction and purification steps and corrects for variations in instrument response, thereby ensuring the reliability of the quantitative data. clearsynth.comwuxiapptec.com This approach is a cornerstone of quantitative profiling for various prostaglandins and related compounds in biomedical research. nih.gov

Use in Pharmacokinetic Research Methodologies in Animal Models

Pharmacokinetic (PK) studies are essential in drug development to understand how a substance is absorbed, distributed, metabolized, and excreted by an organism. researchgate.net These studies involve the measurement of drug concentrations in biological fluids, such as plasma, over time. Animal models, including rats, mice, and rabbits, are fundamental to preclinical PK research. vmrcindia.comugd.edu.mk

The accuracy of PK parameters is highly dependent on the bioanalytical method used to quantify the drug. For studies involving Fluprostenol, a highly sensitive and robust LC-MS/MS method is required. In this context, this compound is indispensable as an internal standard. researchgate.net A validated LC-MS/MS method using a deuterated internal standard was developed for the rapid analysis of Fluprostenol in rat plasma. researchgate.net The method demonstrated excellent performance, allowing the pharmacokinetic profile of Fluprostenol to be accurately defined following intravenous administration to rats. researchgate.net

Table 1: Example Performance Characteristics of LC-MS/MS Methods for Fluprostenol Analysis Using a Deuterated Internal Standard

| Analyte | Internal Standard | Matrix | Analytical Method | Lower Limit of Quantitation (LLOQ) | Linearity Range | Source |

|---|---|---|---|---|---|---|

| Fluprostenol | Deuterated Fluprostenol | Rat Plasma | LC-MS/MS | 25 pg/mL | Three orders of magnitude | researchgate.net |

| Cabergoline (example) | Deuterated Internal Standard | Human Plasma | LC-MS/MS | 1.86 pg/mL | 1.86-124 pg/mL | researchgate.net |

In a typical preclinical PK study design, animal subjects (e.g., rats) are administered the drug, and blood samples are collected at various time points. nih.gov To prepare these samples for analysis, a precise amount of this compound is added to each plasma sample. wuxiapptec.com The samples then undergo an extraction procedure, such as liquid-liquid or solid-phase extraction, to isolate the analyte and internal standard from matrix components. researchgate.net

The final extract is injected into an LC-MS/MS system. The instrument is set to monitor specific mass transitions for both Fluprostenol and this compound in what is known as Multiple Reaction Monitoring (MRM) mode. ijper.org Because the internal standard is added in a known, constant amount, the ratio of the analyte's response to the internal standard's response is used to calculate the exact concentration of Fluprostenol in the original plasma sample. wuxiapptec.com This ratioing technique corrects for variability throughout the analytical process, providing the high-quality concentration-time data necessary to calculate critical PK parameters like half-life, clearance, and volume of distribution. scispace.comresearchgate.net The use of this compound ensures that the bioanalytical method is robust, precise, and accurate, which are regulatory requirements for data supporting drug development. scispace.com

Role in In Vitro Assay Development and Mechanistic Research

In vitro assays are critical tools in drug discovery and for investigating the mechanisms of biological processes at a cellular level. databiotech.co.il These assays, which are conducted in controlled laboratory environments using components like cells or purified enzymes, often require the precise quantification of specific compounds. promega.com

Quantitative analysis of components in cell culture media is a critical step in bioprocess development and cellular research. When cells are treated with Fluprostenol, it is often necessary to measure its concentration in the surrounding culture medium or within the cells themselves (in cell lysates). This requires analytical methods capable of detecting low concentrations in complex sample matrices.

LC-MS/MS methods are well-suited for this purpose. The analytical workflow involves collecting the cell culture medium or preparing a cell lysate, followed by the addition of this compound as the internal standard. nih.gov The sample is then processed to remove proteins and other interfering substances before analysis. The use of this compound is crucial for correcting matrix effects, which can be significant in nutrient-rich culture media, and for accounting for analyte loss during sample preparation. clearsynth.com This approach has been successfully applied to quantify other prostaglandins, such as PGE2 and PGD2, in culture supernatants from cell lines like A549 and RAW 264.7, where deuterated standards (d4-PGE2 and d4-PGD2) were essential for achieving accurate results. nih.gov The same principle applies directly to the analysis of Fluprostenol using this compound.

Support for Derivatization and Metabolite Analysis of Related Prostaglandins

The analysis of prostaglandins can be challenging due to their structural similarities and sometimes poor ionization efficiency in a mass spectrometer. researchgate.net In some cases, particularly with GC-MS analysis, a chemical derivatization step is employed to increase the volatility and thermal stability of the analytes. researchgate.netnih.gov Derivatization can also be used in LC-MS/MS to improve chromatographic separation and enhance the signal response, thereby increasing the sensitivity of the assay. researchgate.netresearchgate.net

When derivatization is part of the analytical method, the use of a stable isotope-labeled internal standard like this compound becomes even more critical. researchgate.net The internal standard is added before the derivatization step and undergoes the same chemical reaction as the analyte. Any variability in the reaction efficiency will affect both the analyte and the internal standard equally, and this variability will be corrected for when the analyte/internal standard peak area ratio is calculated. researchgate.net This ensures that the final calculated concentration is not skewed by incomplete or inconsistent derivatization. This principle allows this compound to support the robust analysis not only of Fluprostenol but potentially of structurally related prostaglandin (B15479496) metabolites that undergo similar derivatization reactions. nih.gov

Future Perspectives and Innovations in Fluprostenol D4 Research

Advancements in Isotopic Labeling Strategies for Prostaglandins (B1171923)

The synthesis of isotopically labeled prostaglandins, including deuterated compounds like Fluprostenol-d4, is crucial for their use as internal standards in quantitative mass spectrometry. caymanchem.comlabchem.com.mynbs-bio.com Recent advancements in isotopic labeling are focusing on creating more stable and versatile labeled compounds for a variety of research applications. sigmaaldrich.com

Historically, the synthesis of deuterated prostaglandins involved multi-step processes. acs.orgnih.gov Modern synthetic strategies aim to introduce isotopic labels, such as deuterium (B1214612), late in the synthetic route. acs.orgnih.gov This approach allows for the use of common intermediates to produce a variety of labeled targets, increasing efficiency. acs.orgnih.gov For instance, research into the synthesis of site-specifically deuterated arachidonic acids, a precursor to prostaglandins, has utilized divergent schemes with advanced common intermediates. acs.orgnih.gov

Another area of advancement is the development of novel catalytic methods for deuterium incorporation. acs.org For example, organocatalytic methods are being explored for the synthesis of α-deuterated amino acids, which could have broader implications for labeling other biomolecules. acs.org These methods often use readily available deuterium sources like D₂O under mild conditions, offering good yields and high levels of deuterium incorporation. acs.org

The choice of isotope and its position within the molecule is also a key consideration. While deuterium (²H) is commonly used, other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are also employed in metabolic labeling studies. sigmaaldrich.comtaylorandfrancis.com The label can be introduced into different parts of the molecule, such as the acyl chain or the sphingosine (B13886) tail in sphingolipids, with the stability of the label being an important factor. caymanchem.com Multicomponent reactions (MCRs) are also emerging as a promising and efficient approach for synthesizing isotopically labeled molecules, offering speed and diversity in generating complex structures. thieme-connect.de

These advancements in isotopic labeling are critical for producing high-quality internal standards like this compound, which are essential for accurate quantification in complex biological samples. lipidmaps.org The availability of well-characterized, stable, and appropriately labeled standards enhances the reliability of analytical methods used in prostaglandin (B15479496) research. caymanchem.com

Emerging Chromatographic and Mass Spectrometric Technologies Enhancing this compound Utility

The utility of this compound as an internal standard is intrinsically linked to the analytical technologies used for its detection and quantification. labchem.com.mynbs-bio.com Continuous advancements in chromatography and mass spectrometry are enhancing the sensitivity, specificity, and throughput of prostaglandin analysis. creative-proteomics.comnih.govuib.no

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques used for prostaglandin analysis. creative-proteomics.com

HPLC: Coupled with mass spectrometry (LC-MS/MS), HPLC is considered a technique of choice for the analysis of eicosanoids, including prostaglandins. researchgate.netnih.gov It offers high resolution and sensitivity, allowing for the separation of closely related prostaglandin isomers. creative-proteomics.comnih.gov The development of new stationary phases, such as phenyl-hexyl columns, has improved the chromatographic separation of isomers like PGD₂ and PGE₂, which is crucial for their accurate quantification. nih.gov Ultra-high-performance liquid chromatography (UHPLC) further enhances separation efficiency and reduces analysis time. uu.se

GC: GC coupled with mass spectrometry (GC-MS) provides high specificity and sensitivity for prostaglandin analysis. creative-proteomics.com However, it often requires derivatization of the analytes to make them volatile, which can be a complex and time-consuming step. creative-proteomics.comresearchgate.net

Mass Spectrometric Technologies:

Mass spectrometry has seen significant advancements, leading to more powerful analytical platforms. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique is widely used for its high selectivity and sensitivity in quantifying prostaglandins from complex biological matrices. uib.noresearchgate.net By monitoring specific precursor-to-product ion transitions, MS/MS minimizes interferences. uib.no

High-Resolution Mass Spectrometry (HRMS): Instruments like time-of-flight (TOF) and Orbitrap mass spectrometers provide high mass accuracy, which aids in the confident identification of analytes. uu.senih.gov This is particularly useful in lipidomics for distinguishing between isobaric species. thermofisher.com

Novel Ionization Sources: The development of new atmospheric pressure ionization (API) sources, such as UniSpray, has shown to increase method sensitivity for the analysis of prostaglandins and thromboxanes compared to traditional electrospray ionization (ESI). nih.gov

Ion Mobility Spectrometry (IMS): The combination of IMS with mass spectrometry can help differentiate between prostaglandin isomers without the need for lengthy chromatographic separations. acs.org

Mass Spectrometry Imaging (MSI): Techniques like nanospray desorption electrospray ionization (nano-DESI) MSI are being developed for the quantitative visualization of prostaglandins in tissue sections, providing spatial information about their distribution. researchgate.net

The combination of these advanced chromatographic and mass spectrometric techniques with the use of deuterated internal standards like this compound allows for highly accurate and reliable quantification of fluprostenol (B1673476) and other prostaglandins in various biological samples. nih.govresearchgate.net

Extended Applications of this compound in Broader Lipidomics Research

The role of deuterated standards like this compound extends beyond the quantification of their specific unlabeled analogue into the broader field of lipidomics. uu.semetabolomicscentre.ca Lipidomics aims to perform a large-scale analysis of cellular lipids, and the use of stable isotope-labeled internal standards is a cornerstone of this discipline for achieving accurate quantification. uu.senih.gov

In untargeted lipidomics, where the goal is to measure as many lipids as possible, a panel of deuterated lipid standards representing different lipid classes is used for data normalization. uu.semetabolomicscentre.ca This allows for accurate relative quantification and comparison of lipid profiles between different samples. uu.semetabolomicscentre.ca While this compound is specific to the prostaglandin class, the principles of its use as an internal standard are fundamental to the entire field of lipidomics. lipidmaps.org

The application of lipidomics is vast and includes:

Biomarker Discovery: Comprehensive lipid profiling can help identify potential biomarkers for various diseases. creative-proteomics.com

Metabolic Studies: Lipidomics allows for the investigation of lipid metabolism and its dysregulation in pathological conditions. clipidomics.com

Translational Research: Standardized lipidomics platforms are crucial for translating research discoveries into clinical applications. acs.org

The development of robust quantitative methods in lipidomics relies heavily on the availability of high-quality internal standards. clipidomics.com The challenges in lipidomics include the immense structural diversity of lipids and the presence of numerous isomeric and isobaric species. caymanchem.comthermofisher.com Advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional chromatography, are employed to address these challenges. uu.sethermofisher.com

The use of a suite of deuterated standards, potentially including compounds like this compound for targeted prostaglandin analysis within a larger lipidomics study, enables a more comprehensive understanding of the lipidome. metabolomicscentre.ca As lipidomics continues to evolve, the demand for a wider range of well-characterized, isotopically labeled standards will undoubtedly increase. caymanchem.com

Development of Certified Reference Materials and Interlaboratory Harmonization Studies

The reliability and comparability of analytical measurements across different laboratories are paramount for both research and clinical applications. nih.govnih.gov This is achieved through the development and use of Certified Reference Materials (CRMs) and participation in interlaboratory harmonization studies. nih.goviaea.org

Certified Reference Materials (CRMs):

A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. iaea.org In the context of prostaglandin analysis, a CRM for fluprostenol would be a highly purified and rigorously characterized sample of fluprostenol, with its concentration and purity certified. service.gov.uk

The availability of CRMs is crucial for:

Method Validation: To assess the accuracy of an analytical method. iaea.org

Calibration: To calibrate instruments and establish traceability of measurement results. iaea.org

Quality Control: To monitor the performance of analytical measurements over time. iaea.org

While CRMs for many analytes exist, the availability for all specific compounds, including all prostaglandin analogues, can be limited. europa.euuib.no In the absence of a specific CRM, laboratories may use well-characterized in-house reference materials or standards from reputable suppliers. iaea.orgepa.gov

Interlaboratory Harmonization Studies:

These studies, also known as proficiency testing or external quality assessment schemes (EQAS), involve multiple laboratories analyzing the same samples to assess the comparability of their results. nih.govmedpace.com Participation in such programs is essential for ensuring that data generated in different locations are reliable and can be compared, which is particularly important for global clinical trials and large-scale research collaborations. medpace.com

Harmonization efforts often involve:

Standardized Operating Procedures (SOPs): Ensuring that all participating laboratories follow the same analytical protocols. medpace.com

Common Calibrators and Quality Control Materials: Using the same materials for calibration and quality control across all sites. medpace.com

Use of Internal Standards: The use of isotopically labeled internal standards, like this compound, is a key component in minimizing analytical variability. nih.gov

Successful harmonization studies have been conducted for various classes of analytes, including oxylipins (which include prostaglandins), demonstrating that standardized procedures can lead to comparable results across different laboratories. nih.govscispace.com These efforts are critical for advancing the field and ensuring the validity of research findings and clinical decisions based on these measurements. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Fluprostenol-d4 to ensure isotopic purity?

- Methodological Answer : Synthesis of this compound requires deuterium labeling at specific positions (e.g., C-3 and C-4) using deuterated reagents under controlled conditions (e.g., anhydrous environment). Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm isotopic incorporation and liquid chromatography-mass spectrometry (LC-MS) to verify purity (>98%). NMR data should include peak assignments for deuterium-labeled protons and comparison with non-deuterated analogs to rule out isotopic scrambling .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies should follow International Council for Harmonisation (ICH) guidelines Q1A(R2). Design accelerated stability tests at elevated temperatures (40°C, 75% RH) and forced degradation studies under acidic/alkaline conditions. Monitor degradation products via high-performance liquid chromatography (HPLC) with UV/vis or MS detection. Quantify stability using kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Q. What are the best practices for using this compound as an internal standard in quantitative bioanalytical assays?

- Methodological Answer : Optimize matrix-matched calibration curves (plasma, serum) with this compound to account for matrix effects. Validate assays per FDA guidelines for precision (CV <15%), accuracy (85–115% recovery), and selectivity against endogenous compounds. Use isotope dilution mass spectrometry (ID-MS) to minimize ion suppression and ensure co-elution with the analyte .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across different biological matrices?

- Methodological Answer : Discrepancies may arise from matrix-specific protein binding or extraction efficiency. Conduct comparative studies using standardized protocols (e.g., solid-phase extraction vs. protein precipitation). Apply multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey test) to identify significant differences. Cross-validate findings with orthogonal techniques, such as microdialysis coupled with LC-MS/MS .

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vitro and in vivo?

- Methodological Answer : Use hepatocyte incubations (human/animal) for in vitro metabolism studies, supplemented with cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways. For in vivo studies, employ radiolabeled (³H/¹⁴C) this compound and track metabolites via radiometric detection. Integrate high-resolution mass spectrometry (HRMS) for structural elucidation of unknown metabolites .

Q. How should researchers address methodological limitations when quantifying low-abundance this compound metabolites in complex biological samples?

- Methodological Answer : Implement pre-concentration techniques (e.g., solid-phase extraction, immunoaffinity capture) to enhance sensitivity. Use tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode for targeted quantification. Validate limits of detection (LOD) and quantification (LOQ) using signal-to-noise (S/N) ratios ≥3 and ≥10, respectively. Report uncertainties from sample preparation and instrumental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.